molecular formula C24H34N2O2 B072769 Euprocin CAS No. 1301-42-4

Euprocin

Cat. No.: B072769
CAS No.: 1301-42-4
M. Wt: 382.5 g/mol
InChI Key: CAFOIGUDKPQBIO-BYIOMEFUSA-N
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Chemical Reactions Analysis

Euprocin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include aqueous potassium hydroxide and amyl alcohol . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with p-toluenesulfonic acid isopentyl ester results in the formation of this compound .

Mechanism of Action

The mechanism by which Euprocin exerts its effects involves its interaction with molecular targets in the body. As a local anesthetic, this compound likely works by blocking the sodium channels in nerve cells, preventing the transmission of pain signals .

Properties

CAS No.

1301-42-4

Molecular Formula

C24H34N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(3-methylbutoxy)quinolin-4-yl]methanol

InChI

InChI=1S/C24H34N2O2/c1-4-17-15-26-11-8-18(17)13-23(26)24(27)20-7-10-25-22-6-5-19(14-21(20)22)28-12-9-16(2)3/h5-7,10,14,16-18,23-24,27H,4,8-9,11-13,15H2,1-3H3/t17-,18-,23-,24+/m0/s1

InChI Key

CAFOIGUDKPQBIO-BYIOMEFUSA-N

SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCCC(C)C)O

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OCCC(C)C)O

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCCC(C)C)O

Origin of Product

United States

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